5-Bromo-4-(tert-butyl)-2-methoxyphenol
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Overview
Description
5-Bromo-4-(tert-butyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a methoxy group at the 2nd position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(tert-butyl)-2-methoxyphenol typically involves the bromination of 4-(tert-butyl)-2-methoxyphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(tert-butyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-(tert-butyl)-2-methoxyphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions, such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications .
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(tert-butyl)-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular functions. It is believed to interact with proteins involved in signal transduction pathways, affecting processes such as gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
Comparison: Compared to these similar compounds, 5-Bromo-4-(tert-butyl)-2-methoxyphenol is unique due to the presence of the methoxy group on the phenol ring. This structural difference imparts distinct chemical properties and reactivity to the compound, making it suitable for specific applications in organic synthesis and biological research .
Properties
Molecular Formula |
C11H15BrO2 |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-bromo-4-tert-butyl-2-methoxyphenol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,13H,1-4H3 |
InChI Key |
IRIIUIAEBNLBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)O)OC |
Origin of Product |
United States |
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